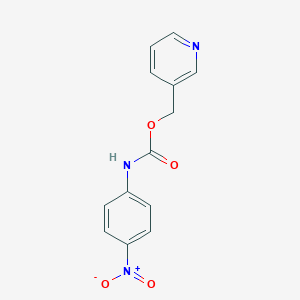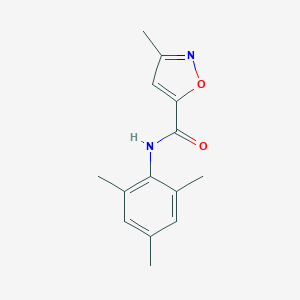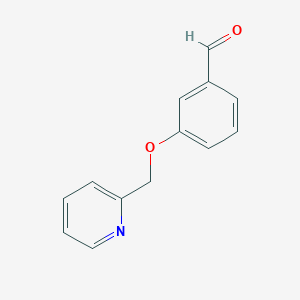
3-(Pyridin-2-ylmethoxy)benzaldehyde
Overview
Description
3-(Pyridin-2-ylmethoxy)benzaldehyde, also known as 3-Pyridine-2-methoxybenzaldehyde, is a compound with a wide range of scientific applications. It is a colorless crystalline solid that is soluble in organic solvents, such as ethanol and ethyl acetate. It has a melting point of 115-117°C and a boiling point of 206°C. This compound is an important intermediate in the synthesis of heterocyclic compounds and has been used in a variety of research applications, including drug discovery and development, materials science, and biochemistry.
Scientific Research Applications
Catalysis and Chemical Reactions
- Carbodesilylation Mechanism: A study discusses the carbodesilylation of 2-(trimethylsily1)pyridines with benzaldehyde, suggesting a unique mechanism for this reaction (Effenberger, Krebs, & Willrett, 1992).
- Oxidative Cleavage of Styrenes: Research shows the use of a palladium complex of 8-(pyridin-2-ylmethoxy)quinolinone in catalyzing the oxidative cleavage of C=C bonds in styrenes, highlighting its catalytic activity (Jhong, Liu, Peng, & Liu, 2016).
- Synthesis of Pyridyl Derivatives: A study on the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate provides insights into the chemical reactions involving similar pyridyl compounds (Wang, 2009).
Chemosensors and Biocompatibility
- pH-Sensitive Chemosensors: Compounds similar to 3-(Pyridin-2-ylmethoxy)benzaldehyde have been explored as fluorescent chemosensors for pH, useful in distinguishing between normal cells and cancer cells (Dhawa et al., 2020).
Coordination Chemistry and Polymerization
- Coordination Polymers: Research demonstrates the formation of coordination polymers and macrocycles from reactions between bis(2-pyridyl) ligands and silver ions, indicating the structural significance of compounds like this compound (Oh, Stern, & Mirkin, 2005).
- Electrochemical Polymerization: A study on the electrochemical polymerization of pyrrole containing TEMPO side chain suggests the potential for similar pyridyl compounds in electrochemical activities (Lu et al., 2014).
Molecular Dynamics and Optical Properties
- Configurational Dynamics: An investigation into a derivative from 2-pyridinecarboxaldehyde, which exhibits dynamic configurational changes, can provide insights into the behavior of similar compounds (Gordillo et al., 2016).
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-ylmethoxy)benzaldehyde is not specified in the search results. The mechanism of action generally refers to how a compound interacts with biological systems, which is not applicable for this compound as it is used for research and not intended for diagnostic or therapeutic use .
Safety and Hazards
The safety data sheet for 3-(Pyridin-2-ylmethoxy)benzaldehyde suggests that it is combustible and may cause skin and eye irritation. It may be harmful if inhaled and may cause respiratory irritation. It may also damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
3-(pyridin-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-14-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDUHLLXTUKHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424329 | |
| Record name | 3-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158257-82-0 | |
| Record name | 3-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

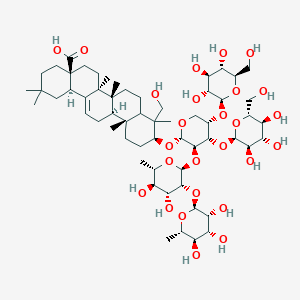
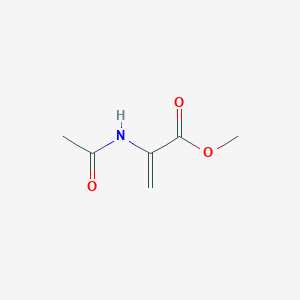


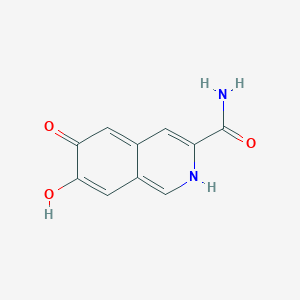
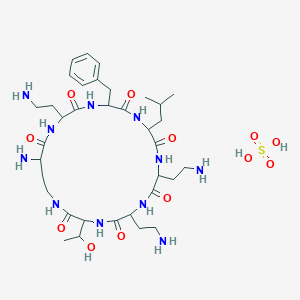

![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)



